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Abstract
Ethyl 4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in modern

organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the

thiazole core, and the strategic placement of reactive functional groups—a C4-bromo

substituent and a C2-ethyl ester—render it a versatile precursor for the synthesis of complex

molecular architectures. This guide provides a comprehensive overview of its chemical and

physical properties, spectroscopic signatures, and key synthetic transformations. We delve into

the mechanistic underpinnings of its reactivity, particularly in palladium-catalyzed cross-

coupling reactions and ester modifications, offering field-proven insights and detailed protocols

for researchers, scientists, and drug development professionals. The narrative emphasizes the

causality behind experimental choices, grounding theoretical concepts in practical applications

for the synthesis of pharmacologically active agents.

Introduction: The Strategic Value of a Heterocyclic
Intermediate
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a

privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals,
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including Vitamin B1 (Thiamine) and numerous approved drugs.[1][2] Ethyl 4-bromothiazole-
2-carboxylate emerges as a highly valuable derivative within this class. The molecule is

ingeniously functionalized for sequential, selective chemical modifications. The bromine atom

at the C4 position serves as a versatile handle for introducing molecular diversity through

carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Concurrently, the ethyl ester

at the C2 position can be readily converted into other functional groups such as amides,

carboxylic acids, or alcohols, further expanding its synthetic utility.[1] This dual reactivity makes

it an essential intermediate in the development of novel antiviral, anticancer, antimicrobial, and

anti-inflammatory agents, as well as in the agrochemical sector.[2][3] This guide will serve as a

technical resource, exploring the core attributes of this compound and empowering chemists to

leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties

of Ethyl 4-bromothiazole-2-carboxylate are summarized below.

Physical and Chemical Properties
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Property Value Source(s)

CAS Number 100367-77-9 [4][5]

Molecular Formula C₆H₆BrNO₂S [5][6]

Molecular Weight 236.09 g/mol [5]

Appearance
White to light orange or yellow

powder
[4][7][8]

Melting Point 66-72 °C [7][8]

Boiling Point 154 °C / 13 mmHg [8]

Solubility

Soluble in common organic

solvents like DMSO, DMF,

CH₂Cl₂, Ethyl Acetate.

Inferred from reaction

conditions

Storage Conditions

2-8°C, under inert atmosphere,

protected from moisture and

light.

[8][9]

InChI Key
CNHISCQPKKGDPO-

UHFFFAOYSA-N
[5][10]

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of Ethyl 4-
bromothiazole-2-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and

diagnostic. It will exhibit a characteristic triplet for the methyl protons (-CH₃) of the ethyl

group around δ 1.4 ppm and a corresponding quartet for the methylene protons (-CH₂-)

around δ 4.4 ppm. A singlet for the lone proton on the thiazole ring (H5) is expected to

appear further downfield, typically above δ 8.0 ppm, due to the deshielding effect of the

heterocyclic ring and adjacent electron-withdrawing groups.[10]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six

distinct signals corresponding to the six carbon atoms in the molecule. Key signals include

the carbonyl carbon of the ester at ~160 ppm, the two aromatic carbons of the thiazole ring
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(C4-Br and C5-H) in the ~115-150 ppm region, the C2 carbon attached to the ester, the

methylene carbon of the ethyl group at ~62 ppm, and the methyl carbon at ~14 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of

the key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of

the C=O stretch of the ester. Other characteristic peaks include C-H stretches in the 2900-

3100 cm⁻¹ range and C=N and C=C stretching vibrations from the thiazole ring in the 1500-

1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern

for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is the hallmark

of a molecule containing a single bromine atom. The nominal mass would be observed at

m/z 235 and 237.

Synthesis and Availability
Ethyl 4-bromothiazole-2-carboxylate is commercially available from numerous chemical

suppliers.[4][6][7] For laboratory-scale synthesis, established routes typically involve the

modification of pre-formed thiazole rings. One common pathway is the Sandmeyer-type

reaction starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.[8][11] Another

route may involve the direct bromination of a thiazole-2-carboxylate precursor or construction of

the ring from acyclic precursors.[12]

Chemical Reactivity and Synthetic Utility
The synthetic power of Ethyl 4-bromothiazole-2-carboxylate lies in the orthogonal reactivity

of its two primary functional groups. The C4-bromo position is primed for metal-catalyzed

cross-coupling, while the C2-ester is available for nucleophilic acyl substitution.
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Core Reagent
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Caption: Synthetic pathways originating from Ethyl 4-bromothiazole-2-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C4 position is an excellent electrophilic partner in a wide array of

palladium-catalyzed cross-coupling reactions. This is the preferred method for installing aryl,

heteroaryl, vinyl, and alkynyl substituents at this position, forming the core of many drug

candidates.

The Suzuki reaction, which couples an organoboron species with an organic halide, is arguably

one of the most robust and widely used C-C bond-forming reactions.[13][14][15] Its tolerance of

a vast range of functional groups and the generally non-toxic nature of the boron reagents

make it a favored strategy in pharmaceutical development.[14][16]
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Pd(0)L₂
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling
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Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 4-bromothiazole-2-
carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as

Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

Degassing: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen)

three times to remove all oxygen, which can deactivate the catalyst.

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O

or Dioxane/H₂O, via syringe. The presence of water is often crucial for the transmetalation

step.[13]

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100

°C). Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate,

and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by column chromatography on silica gel.

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond

and a substituted alkene.[17][18] This reaction is catalyzed by palladium complexes and

requires a base to regenerate the active catalyst.[19][20] The reaction typically proceeds with

high trans selectivity.[18]

Protocol Outline: Heck Coupling

Setup: Combine Ethyl 4-bromothiazole-2-carboxylate (1.0 eq), the alkene (1.1-1.5 eq), a

palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10

mol%), and a hindered amine base (e.g., Et₃N, DIPEA, 1.5-2.0 eq) in a sealed tube.[17][21]

Solvent & Heating: Add a polar aprotic solvent like DMF or NMP and heat the mixture to 100-

140 °C.

Work-up & Purification: Follow standard aqueous work-up and chromatographic purification

procedures as described for the Suzuki coupling.
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For the installation of an alkyne moiety, the Sonogashira coupling is the reaction of choice. It

involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium

and copper(I) salts.[22][23][24] This reaction is invaluable for creating rigid molecular linkers

and is often performed under mild, room-temperature conditions.[25]

Protocol Outline: Sonogashira Coupling

Setup: Under an inert atmosphere, combine Ethyl 4-bromothiazole-2-carboxylate (1.0 eq),

a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-

10 mol%) in a suitable solvent like THF or DMF.[26]

Reagent Addition: Add an amine base (e.g., Et₃N, 2-3 eq) followed by the terminal alkyne

(1.1-1.5 eq) via syringe.[26]

Reaction: Stir at room temperature until the starting material is consumed (monitored by

TLC).

Work-up & Purification: Dilute with an organic solvent, wash with aqueous NH₄Cl to remove

copper salts, followed by a standard aqueous work-up and purification.[26]

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[27][28][29] While

highly effective and tolerant of many functional groups, the toxicity of organotin compounds

necessitates careful handling and purification to remove tin byproducts.

Protocol Outline: Stille Coupling

Setup: In an inert-atmosphere glovebox or Schlenk line, combine Ethyl 4-bromothiazole-2-
carboxylate (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as THF or Toluene.[27]

Reaction: Heat the reaction mixture (typically 80-110 °C) until completion.

Work-up & Purification: After cooling, the work-up may involve a quench with aqueous KF to

precipitate tin fluorides, followed by standard extraction and chromatographic purification.

Transformations of the C2-Ethyl Ester
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The ethyl ester group provides a secondary site for modification, typically after the C4 position

has been functionalized.

The conversion of the ester to an amide is a cornerstone of medicinal chemistry, as the amide

bond is a fundamental feature of peptides and many synthetic drugs.[30][31] This

transformation is typically achieved by direct aminolysis or, more commonly, via a two-step

hydrolysis-amidation sequence.

Step 1: Hydrolysis

Step 2: Amide Coupling

R-COOEt
(Ester)

R-COOH
(Carboxylic Acid)

LiOH, H₂O/THF

Activated Intermediate
(e.g., O-Acylurea)

Coupling Reagent
(e.g., HATU, DCC)

R-CONHR'
(Amide Product)

Amine (R'NH₂),
Base (DIPEA)

Click to download full resolution via product page

Caption: Two-step workflow for converting the ethyl ester to an amide.
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Field-Proven Protocol: Two-Step Hydrolysis and Amidation

Hydrolysis: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water. Add an excess of

a base like lithium hydroxide (LiOH, 2-4 eq) and stir at room temperature until saponification

is complete (monitored by LC-MS). Acidify the mixture with dilute HCl to pH ~3-4 and extract

the carboxylic acid product with ethyl acetate.

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic

solvent like DMF or CH₂Cl₂. Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt

(1.1 eq each), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-

3 eq).[31] Stir for 10-15 minutes to form the activated ester.

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture and stir

at room temperature until the reaction is complete.

Work-up and Purification: Perform a standard aqueous work-up and purify the final amide

product by column chromatography or recrystallization.

Applications in Drug Discovery
The synthetic utility described above translates directly into high-value applications. Ethyl 4-
bromothiazole-2-carboxylate is a key starting material for compounds investigated for a

range of therapeutic areas:

Anticancer Agents: Used in the synthesis of novel kinase inhibitors and other signaling

pathway modulators where the thiazole core mimics a biological hinge-binding motif.[3]

Antiviral and Antimicrobial Agents: Serves as a scaffold for molecules designed to inhibit viral

replication or bacterial growth.[2][3] The ability to rapidly generate libraries of analogues via

cross-coupling is critical for structure-activity relationship (SAR) studies.[1]

Anti-inflammatory Drugs: As a precursor to compounds that modulate inflammatory

pathways.[2]

Safety and Handling
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As a laboratory chemical, Ethyl 4-bromothiazole-2-carboxylate must be handled with

appropriate care.

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5] It

causes skin and serious eye irritation and may cause respiratory irritation.[1][5][8]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles or a face shield, and a lab coat.[32] Handle in a well-ventilated area or a chemical

fume hood.[9]

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.

[32] The material is reported to be sensitive to air, moisture, and light, necessitating storage

under an inert atmosphere.[8][9]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[9]

Conclusion
Ethyl 4-bromothiazole-2-carboxylate is a testament to the power of strategic functionalization

in chemical synthesis. Its well-defined reactive sites—the C4-bromo group and the C2-ester—

provide an orthogonal handle for building molecular complexity in a controlled and predictable

manner. Its prominence in palladium-catalyzed cross-coupling reactions makes it an

indispensable tool for medicinal chemists and organic synthesists. By understanding its

properties, reactivity, and handling requirements, researchers can effectively harness this

versatile building block to accelerate the discovery and development of novel chemical entities

with significant therapeutic and industrial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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